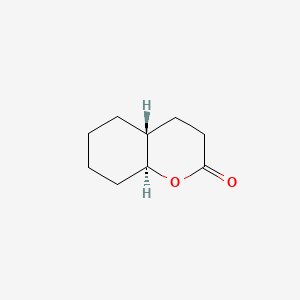

Octahydrocoumarin, trans-(-)-

Description

Foundational Concepts and Scope of Research in Benzopyran Chemistry

Benzopyran derivatives are a class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyran ring. ontosight.ai This core structure is the foundation for a wide range of natural products, including tocopherols (B72186) (Vitamin E), and a multitude of synthetic compounds with diverse applications. The scope of research in benzopyran chemistry is extensive, spanning medicinal chemistry, materials science, and agricultural chemistry.

In medicinal chemistry, the benzopyran scaffold is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide variety of biological targets, exhibiting activities such as antioxidant, antimicrobial, anti-inflammatory, and anti-leishmanial properties. ontosight.ai The structural rigidity and specific substitution patterns that can be achieved on the benzopyran ring system allow for the fine-tuning of pharmacological activity. Research in this area focuses on the synthesis of novel derivatives and their evaluation for therapeutic potential.

Evolution of Research Perspectives on Saturated Lactones

Lactones, which are cyclic esters, are prevalent structural motifs in a vast number of natural products. naturalproducts.net Initially, research was heavily focused on their isolation and identification as key components of fragrances and pheromones. Saturated lactones, in particular, are known for their characteristic aromas and are biosynthesized by a variety of organisms.

Over time, the perspective on saturated lactones has evolved significantly. Beyond their sensory properties, they are now recognized as crucial intermediates and chiral building blocks in the synthesis of complex organic molecules. The δ-lactone ring, as found in octahydrocoumarin, is a stable six-membered ring that can be strategically opened or modified. The stereocenters present on the saturated ring are of particular interest in modern asymmetric synthesis, where the goal is to create single enantiomers of complex target molecules, such as pharmaceuticals and natural products. researchgate.netnih.gov This shift in focus highlights the evolution from studying naturally occurring lactones for their inherent properties to utilizing them as versatile tools in advanced synthetic chemistry.

Contemporary Significance and Emerging Research Directions

The contemporary significance of trans-(-)-Octahydrocoumarin is primarily centered on its use in the flavor and fragrance industries, where it serves as a stable substitute for coumarin (B35378), which has usage restrictions due to potential sensitization. google.comthegoodscentscompany.com Its aroma profile, often described as sweet, herbal, and reminiscent of coconut and vanilla, makes it a valuable component in various formulations. thegoodscentscompany.com

However, emerging research directions point towards more specialized applications that leverage its specific stereochemistry.

Stereoselective Synthesis: A significant area of research is the development of methods for stereoselective synthesis. The production of octahydrocoumarin often results in a mixture of cis and trans isomers. Consequently, research is focused on using stereoselective catalysts and synthetic routes to preferentially produce the trans-isomer, which is noted for its enhanced thermal stability compared to the cis-isomer. google.comgoogle.com The ability to control the stereochemical outcome is crucial for producing enantiomerically pure compounds for advanced applications.

Potential as a Chiral Building Block: The defined stereochemistry of trans-(-)-Octahydrocoumarin makes it a potential chiral building block for asymmetric synthesis. nih.govthegoodscentscompany.com While specific examples of its incorporation into complex natural products are not yet widely reported, the principles of chiral pool synthesis suggest its utility. The rigid, bicyclic structure with defined stereocenters can serve as a scaffold to construct more complex molecules, a strategy frequently employed in modern drug discovery and natural product synthesis. rsc.org

Biological Activity Exploration: While the biological activities of the broader coumarin class are well-documented, specific research into trans-(-)-Octahydrocoumarin is still emerging. Preliminary studies and molecular docking simulations suggest potential antioxidant and antimicrobial activities. The evaluation of individual stereoisomers for specific biological activities is a logical next step, as it is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different pharmacological effects. nih.gov

Chemical Properties of trans-(-)-Octahydrocoumarin

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₂ | naturalproducts.net |

| Molecular Weight | 154.21 g/mol | ontosight.ainih.gov |

| CAS Number | 295324-36-6 | naturalproducts.net |

| IUPAC Name | (4aR,8aS)-3,4,4a,5,6,7,8,8a-Octahydrochromen-2-one | naturalproducts.net |

| Boiling Point | 144-146 °C at 16 mmHg | nih.govlookchem.com |

| Density | ~1.092 g/mL at 25 °C | lookchem.com |

| Appearance | Colorless liquid | nih.gov |

| LogP | ~1.88 - 2.52 | naturalproducts.netnih.gov |

Key Parameters in Octahydrocoumarin Synthesis

| Parameter | Details | Source(s) |

| Starting Material | Typically Coumarin or Methyl 3-(2-oxocyclohexyl)propionate | google.com |

| Catalyst | Ruthenium on Carbon (Ru/C), Nickel, Palladium | google.comgoogle.com |

| Reaction Type | Catalytic Hydrogenation, Cyclization | google.com |

| Key Challenge | Control of Stereochemistry (cis/trans isomerism) | |

| Product Composition | Often a mixture of cis and trans isomers unless stereoselective catalysts are used | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

295324-36-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |

InChI |

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8+/m1/s1 |

InChI Key |

MSFLYJIWLHSQLG-SFYZADRCSA-N |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCC(=O)O2 |

Canonical SMILES |

C1CCC2C(C1)CCC(=O)O2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Chemo- and Stereoselective Synthesis of trans-(-)-Octahydrocoumarin

The construction of the trans-(-)-octahydrocoumarin scaffold necessitates precise control over the reduction of an aromatic or partially saturated ring system and the subsequent or concurrent formation of the lactone ring. The two principal routes explored are the direct hydrogenation of coumarin (B35378) and the cyclization of a pre-functionalized cyclohexane (B81311) ring.

Catalytic Hydrogenation Approaches from Unsaturated Precursors

The direct hydrogenation of coumarin to octahydrocoumarin is a prominent synthetic route. This method involves the reduction of both the aromatic ring and the α,β-unsaturated lactone moiety. The choice of catalyst and reaction conditions is paramount to achieving high yields and, crucially, the desired trans-stereoisomer.

Research has demonstrated that Ruthenium on activated carbon (Ru/C) is an effective catalyst for the hydrogenation of coumarin. The optimization of the reaction parameters is crucial for maximizing the selectivity towards octahydrocoumarin. A systematic study of the hydrogenation process has identified the following optimal conditions for achieving a high yield of the desired product.

| Parameter | Optimal Condition |

| Catalyst | 5% Ru on active carbon (Ru/C) |

| Temperature | 130 °C |

| Pressure | 10 MPa |

| Solvent | Methanol |

| Substrate Concentration | 60 wt% coumarin in methanol |

| Catalyst Loading | 0.5 wt% (based on coumarin) |

Under these optimized conditions, the complete conversion of coumarin can be achieved with a selectivity of 90% for octahydrocoumarin. The choice of solvent has been shown to influence the activity and selectivity of the Ru/C catalyst.

Achieving the specific trans-(-)-configuration of octahydrocoumarin through catalytic hydrogenation of coumarin or its derivatives remains a significant challenge. The stereochemical outcome of the hydrogenation is dependent on the catalyst surface, the mode of substrate adsorption, and the reaction mechanism. While the hydrogenation of coumarin over Ru/C has been optimized for high yield of octahydrocoumarin, detailed studies focusing on the diastereoselectivity towards the trans isomer are not extensively reported in the readily available literature. The formation of a mixture of cis and trans isomers is common in such hydrogenations, necessitating further purification or the development of more stereoselective catalytic systems. The control of stereochemistry in the hydrogenation of substituted aromatic rings can be influenced by the choice of metal and the presence of additives, which can alter the adsorption geometry of the substrate on the catalyst surface.

Intramolecular Cyclization Reactions and Ring Closure Dynamics

An alternative and potentially more stereocontrolled route to octahydrocoumarin involves the intramolecular cyclization of a 3-(2-hydroxycyclohexyl)propionic acid derivative. This strategy separates the reduction of the cyclohexane ring from the lactone formation, offering a different handle for stereochemical control. The process typically begins with the reduction of a 3-(2-oxocyclohexyl)propionic acid ester to the corresponding hydroxy ester, which is then cyclized.

The intramolecular cyclization of 3-(2-hydroxycyclohexyl)propionic acid esters to form octahydrocoumarin can be effectively catalyzed by both acids and bases.

Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the reaction proceeds through protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group on the cyclohexane ring then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of the alcohol (from the original ester) leads to the formation of the lactone ring. This process is an intramolecular version of the Fischer esterification. The general mechanism for acid-catalyzed lactone formation involves the protonation of the carboxylic acid (or ester), followed by nucleophilic attack from the hydroxyl group, proton transfer, and subsequent elimination of water (or alcohol).

Base-Catalyzed Cyclization: Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester in an intramolecular nucleophilic acyl substitution reaction, leading to the displacement of the alkoxy group and the formation of the lactone.

The choice of catalyst can influence the reaction rate and potentially the stereochemical outcome of the cyclization.

The key intermediate in this synthetic approach is 3-(2-hydroxycyclohexyl)propanoic acid or its ester. The stereochemistry of the final trans-(-)-octahydrocoumarin is directly dependent on the stereochemical relationship between the hydroxyl group and the propanoic acid side chain on the cyclohexane ring. For the formation of the trans-fused lactone, the precursor 3-(2-hydroxycyclohexyl)propanoic acid must have the hydroxyl and the propanoic acid groups in a trans-diequatorial or trans-diaxial conformation on the cyclohexane chair. The cyclization of a cis-configured hydroxy acid would lead to the corresponding cis-fused octahydrocoumarin. Therefore, the stereoselective synthesis of the trans-3-(2-hydroxycyclohexyl)propanoic acid intermediate is a critical step in controlling the final stereochemistry of the product. The formation of this intermediate via the reduction of the corresponding keto-ester offers a point for stereocontrol, where the choice of reducing agent and reaction conditions can influence the diastereoselectivity of the alcohol formation.

Multistep Synthetic Routes and Derivatization Pathways

The construction of the trans-fused octahydrocoumarin core is often achieved through multistep sequences that typically involve the formation of a suitably substituted cyclohexane ring followed by lactonization. A prevalent and effective strategy is the catalytic hydrogenation of coumarin or its derivatives. This process saturates both the aromatic ring and the pyrone ring's double bond to yield octahydrocoumarin.

One common industrial route involves the high-pressure hydrogenation of coumarin using a Ruthenium on carbon (Ru/C) catalyst. This reaction efficiently reduces the aromatic system and the lactone double bond, typically resulting in a mixture of cis and trans diastereomers. Subsequent purification is then required to isolate the desired trans isomer.

A more targeted multistep synthesis can be envisioned starting from different precursors to build the core structure with greater control. For instance, a sequence could begin with a Michael addition to a cyclohexenone derivative, followed by reduction and lactonization. A representative synthetic pathway is outlined below:

| Step | Reaction | Starting Materials | Reagents & Conditions | Intermediate/Product |

| 1 | Catalytic Hydrogenation | Coumarin | H₂, 5% Ru/C catalyst, Methanol, 130 °C, 10 MPa | (±)-cis/trans-Octahydrocoumarin |

| 2 | Lactone Hydrolysis | (±)-trans-Octahydrocoumarin | Aqueous NaOH, then H₃O⁺ | (±)-trans-3-(2-Hydroxycyclohexyl)propanoic acid |

| 3 | Chiral Resolution | (±)-trans-3-(2-Hydroxycyclohexyl)propanoic acid | Chiral amine (e.g., (R)-1-phenylethylamine), crystallization | Diastereomeric salts |

| 4 | Salt Decomposition & Relactonization | Resolved diastereomeric salt | Aqueous HCl, heat | (-)-trans-Octahydrocoumarin |

Derivatization of the final trans-(-)-octahydrocoumarin product allows for the exploration of structure-activity relationships. While the saturated core is less reactive than the aromatic coumarin system, functionalization is still possible. The lactone can be opened to yield the corresponding hydroxy acid, where both the hydroxyl and carboxylic acid moieties can be further modified through esterification, amidation, or etherification before a potential re-cyclization.

Enantioselective Synthesis Strategies and Chiral Resolution Techniques

Achieving the enantiomerically pure trans-(-)-octahydrocoumarin necessitates a strategy to control the absolute stereochemistry. Since direct hydrogenation of coumarin produces a racemic mixture, two primary approaches are employed: the chiral resolution of the final racemic product or an enantioselective synthesis from the outset.

Chiral resolution is a classical and robust method for separating enantiomers. This can be accomplished by:

Formation of Diastereomeric Salts: The racemic mixture of trans-octahydrocoumarin is hydrolyzed to its corresponding hydroxy acid. This racemic acid is then reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to decompose the salt, regenerating the enantiomerically pure hydroxy acid, which can then be re-lactonized to yield trans-(-)-octahydrocoumarin.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method is highly effective for both analytical and preparative-scale separations.

Asymmetric catalysis offers a more elegant and atom-economical approach by creating the desired enantiomer selectively, thus avoiding the loss of 50% of the material inherent in resolution. This is typically achieved by using a chiral catalyst, often a transition metal complex coordinated to a chiral ligand. For the synthesis of trans-(-)-octahydrocoumarin, asymmetric hydrogenation of a suitable unsaturated precursor is a key strategy.

While direct asymmetric hydrogenation of coumarin to the specific trans-(-) isomer is challenging, a related substrate like 3,4-dihydrocoumarin or an open-chain ester can be targeted. Chiral ruthenium complexes, such as those bearing the BINAP ligand, are well-known for their high efficiency and enantioselectivity in the hydrogenation of various ketones and olefins. The chiral environment created by the catalyst directs the approach of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Ru(II)-BINAP Complexes | α,β-Unsaturated Esters, Ketones | >95% | |

| Rh(I)-Chiral Diphosphine | Aromatic Ketones, Olefins | >90-99% | |

| Iron-Chiral Tetradentate Ligand | Ketones (Transfer Hydrogenation) | >90% |

The application of such catalysts in the hydrogenation of a precursor like coumarin-3-carboxylic acid could provide an enantioselective route to the saturated lactone core.

Control over the diastereoselectivity to favor the trans isomer is critical. The trans-fused ring system is generally the thermodynamically more stable configuration compared to the cis isomer, as it allows for a chair-like conformation where substituents at the bridgehead carbons can occupy equatorial positions, minimizing steric strain.

In catalytic hydrogenation, the reaction conditions can be optimized to favor the formation of the thermodynamic product. Using catalysts like Ru/C at elevated temperatures and pressures can provide high selectivity for the fully saturated octahydrocoumarin, with the trans isomer often being the major product.

Alternatively, diastereoselectivity can be pre-determined by the stereochemistry of an open-chain precursor. For example, the cyclization of a 3-(2-hydroxycyclohexyl)propionic acid ester can be directed by the relative stereochemistry of the hydroxyl and the propionate (B1217596) side chain on the cyclohexane ring. If these groups are in a trans relationship on the ring, acid-catalyzed lactonization will lead directly to the trans-fused bicyclic system.

Synthesis of Substituted Octahydrocoumarin Analogues

The synthesis of substituted octahydrocoumarin analogues is crucial for developing derivatives with tailored properties. These analogues are typically prepared by employing substituted starting materials in established coumarin synthesis pathways, followed by hydrogenation. The Pechmann condensation is a versatile method for creating the initial coumarin core, which can then be reduced.

This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. By choosing appropriately substituted phenols and β-ketoesters, a wide variety of substituted coumarins can be generated. For example, reacting a substituted resorcinol (B1680541) with ethyl acetoacetate (B1235776) can introduce substituents onto the would-be aromatic part of the coumarin, while using a C-4 substituted β-ketoester can introduce functionality at the C-4 position. Subsequent hydrogenation of these substituted coumarins would yield the corresponding substituted trans-octahydrocoumarin analogues.

| Phenol Derivative | β-Ketoester Derivative | Resulting Coumarin (Pre-hydrogenation) |

| Resorcinol | Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin |

| Phenol | Ethyl benzoylacetate | 4-Phenylcoumarin |

| 5-Methylresorcinol | Ethyl acetoacetate | 7-Hydroxy-4,5-dimethylcoumarin |

| Resorcinol | Ethyl 2-chloroacetoacetate | 7-Hydroxy-3-chloro-4-methylcoumarin |

In-Depth Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms underlying the formation of trans-(-)-octahydrocoumarin is essential for optimizing synthetic routes and controlling stereoselectivity. Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction pathways, including the structures of elusive intermediates and transition states.

Mechanistic studies can focus on two key transformations: the catalytic hydrogenation of the coumarin ring system and the final intramolecular cyclization (lactonization) step. DFT calculations can model the interaction of substrates with catalyst surfaces or the energy profiles of different cyclization pathways, providing insights that are often inaccessible through experimental means alone. By comparing the activation energies for pathways leading to different stereoisomers, chemists can predict which isomer is kinetically favored under a given set of conditions.

The stereochemical outcome of the lactonization of a 3-(2-hydroxycyclohexyl)propionic acid derivative is determined by the energetics of the competing transition states leading to the cis and trans products. Computational studies on analogous cyclization reactions, such as oxy-Michael additions, have shown that the formation of trans-fused rings typically proceeds through a lower-energy, chair-like transition state.

In this transition state, the reacting groups and other bulky substituents arrange themselves in pseudo-equatorial positions to minimize steric hindrance (A-strain and gauche interactions). In contrast, the transition state leading to the cis-fused product often involves a higher-energy boat-like conformation or a chair-like state with significant axial steric strain. The energy difference between these transition states dictates the diastereoselectivity of the reaction. Intermediates in such reactions can include protonated carbonyl species (in acid-catalyzed cyclization) or metal-bound complexes in catalyzed processes. DFT modeling allows for the precise geometric and energetic characterization of these transient species.

| Computational Method | Information Obtained | Relevance to Synthesis |

| Density Functional Theory (DFT) | Optimized geometries of reactants, intermediates, transition states, and products. | Predicts the most stable conformations and structures. |

| Transition State Search (e.g., QST3) | Location and structure of transition states on the potential energy surface. | Identifies the key structural features that control the reaction rate and selectivity. |

| Frequency Calculations | Reaction activation energies (energy barriers) and thermodynamic parameters. | Determines whether a reaction is kinetically or thermodynamically controlled and predicts product ratios. |

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of trans-(-)-Octahydrocoumarin, revealing detailed information about its conformation and the connectivity of its atoms.

Detailed Proton NMR (¹H NMR) Conformational Analysis

The ¹H NMR spectrum of trans-(-)-Octahydrocoumarin is fundamentally dictated by its rigid trans-fused bicyclic system, which is analogous to trans-decalin. This system is conformationally "locked," meaning it cannot undergo the chair-flipping inversion common to simple cyclohexane (B81311) rings nih.govnaturalproducts.netchemspider.com. This rigidity results in a well-defined and predictable spatial arrangement of axial and equatorial protons, each giving rise to distinct signals in the NMR spectrum.

The trans-fusion fixes the two bridgehead protons (H-4a and H-8a) in axial positions relative to each other. Consequently, all substituents and protons on the fused rings are held in fixed axial or equatorial orientations. The most significant diagnostic feature in the ¹H NMR spectrum for confirming this conformation is the observation of large vicinal coupling constants (³J) between adjacent axial protons (J_ax,ax_). According to the Karplus relationship, these diaxial protons, with a dihedral angle of approximately 180°, exhibit strong coupling, typically in the range of 10–13 Hz. In contrast, couplings between axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) protons are significantly smaller, usually falling in the 2–5 Hz range.

The proton attached to the stereocenter bearing the lactone oxygen (H-8a) is expected to resonate at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The protons on the carbon adjacent to the carbonyl group (C-3) would also be shifted downfield. The remaining methylene (B1212753) protons on the cyclohexane ring would appear as a complex series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Key Coupling Constants for trans-(-)-Octahydrocoumarin

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) | Conformational Rationale |

|---|---|---|---|---|

| H-8a | ~4.0 - 4.3 | ddd | J_ax,ax_ ≈ 11 Hz, J_ax,eq_ ≈ 4 Hz | Axial proton deshielded by adjacent lactone oxygen. |

| H-4a | ~2.0 - 2.3 | m | Multiple couplings | Axial bridgehead proton. |

| H-3 | ~2.2 - 2.5 | m | - | Protons alpha to the carbonyl group. |

| Other CH₂, CH | ~1.2 - 1.9 | m | - | Overlapping signals of the saturated rings. |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For the C₉H₁₄O₂ structure of trans-(-)-Octahydrocoumarin, nine distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone, typically appearing in the 170-175 ppm region. The carbon atom bonded to the lactone oxygen (C-8a) is also significantly deshielded, with a chemical shift generally around 80-85 ppm. The remaining seven signals for the sp³-hybridized carbons of the fused ring system appear in the upfield region, typically between 20 and 45 ppm.

Table 2: Experimental ¹³C NMR Chemical Shift Data for trans-Octahydrocoumarin

| Carbon Position | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 172.5 | Lactone carbonyl carbon |

| C-8a | 82.1 | Carbon bonded to ester oxygen |

| C-4a | 40.5 | Bridgehead carbon |

| C-5 | 33.1 | Methylene carbon |

| C-3 | 30.7 | Methylene carbon alpha to carbonyl |

| C-8 | 28.5 | Methylene carbon |

| C-4 | 25.2 | Methylene carbon |

| C-7 | 24.9 | Methylene carbon |

| C-6 | 22.9 | Methylene carbon |

Note: Data obtained from spectral databases for trans-Octahydrocoumarin. nih.gov

To unambiguously assign each ¹H and ¹³C signal, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton connectivity throughout the entire carbon skeleton, for instance, from H-8a to the protons on C-8 and C-1, and from H-4a to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org This provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbons. For example, the proton signal around 4.1 ppm (H-8a) would show a correlation to the carbon signal at 82.1 ppm (C-8a).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). libretexts.org The HMBC is crucial for identifying non-protonated (quaternary) carbons and for piecing together the molecular fragments. A key correlation expected for trans-(-)-Octahydrocoumarin would be between the protons on C-3 and the carbonyl carbon C-2, and between the bridgehead proton H-8a and the carbonyl carbon C-2, confirming the structure of the lactone ring.

Computational chemistry provides a powerful method for validating structural assignments. Density Functional Theory (DFT) calculations can predict the ¹³C NMR chemical shifts of a proposed structure with high accuracy. The process involves optimizing the 3D geometry of the molecule (in this case, the rigid trans-fused chair-chair conformation) and then calculating the magnetic shielding tensor for each carbon nucleus. These theoretical shielding values are then converted into chemical shifts.

By comparing the calculated ¹³C NMR spectrum with the experimental spectrum, the proposed structure and its stereochemistry can be confirmed. A strong correlation between the predicted and observed chemical shifts provides high confidence in the assignment of the trans-(-)-Octahydrocoumarin structure. This method is particularly valuable for distinguishing between complex stereoisomers where subtle differences in geometry lead to small but measurable changes in chemical shifts.

State-of-the-Art Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and investigating its fragmentation pathways, which aids in structural confirmation and purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard method for analyzing volatile compounds like Octahydrocoumarin. In this technique, the sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer.

For purity analysis, GC provides a high-resolution separation of the main compound from any volatile impurities. The resulting chromatogram will show a major peak for trans-(-)-Octahydrocoumarin and minor peaks for any impurities. The relative area of these peaks can be used to quantify the purity of the sample.

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (154 g/mol for C₉H₁₄O₂). The fragmentation pattern serves as a chemical fingerprint. For lactones like Octahydrocoumarin, a characteristic fragmentation pathway is the loss of carbon monoxide (CO, 28 Da), resulting in a prominent fragment ion at m/z 126. Further fragmentation of the carbocyclic ring system would produce additional characteristic ions.

Table 3: Expected Key Mass Fragments for trans-(-)-Octahydrocoumarin in GC-MS (EI)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₄O]⁺ | Loss of CO from the lactone ring |

| 111 | [C₇H₁₁O]⁺ | Loss of CO and a methyl radical |

| 98 | [C₆H₁₀O]⁺ | Further fragmentation of the ring system |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of trans-(-)-Octahydrocoumarin in complex samples, such as natural extracts or biological fluids. The coupling of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), with tandem mass spectrometry offers exceptional sensitivity and selectivity. lcms.cznih.govresearchgate.net

The chromatographic stage separates trans-(-)-Octahydrocoumarin from other components in the mixture. A reversed-phase column, such as a C18, is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net UHPLC systems, utilizing sub-2-µm particle columns, provide higher resolution and faster analysis times compared to traditional HPLC. lcms.cz

Following separation, the compound is ionized, commonly via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and enters the mass spectrometer. nih.gov For quantitative analysis, the highly specific Multiple Reaction Monitoring (MRM) mode is employed. In this mode, the precursor ion corresponding to protonated trans-(-)-Octahydrocoumarin ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures that the signal is unique to the target analyte, minimizing matrix interference.

Table 1: Representative LC-MS/MS Parameters for trans-(-)-Octahydrocoumarin Analysis

| Parameter | Value |

| Chromatography | UHPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 155.1 |

| Product Ions (MRM) | m/z 111.1, m/z 81.1 |

| Collision Energy | Optimized for specific transitions |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of trans-(-)-Octahydrocoumarin. nih.gov Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). thermofisher.com

The molecular formula of trans-(-)-Octahydrocoumarin is C₉H₁₄O₂. Its theoretical monoisotopic mass is 154.09938 Da. naturalproducts.netnih.gov By measuring the exact mass experimentally and comparing it to the theoretical value, HRMS can differentiate C₉H₁₄O₂ from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This high degree of certainty in mass measurement is fundamental for structural elucidation and identification of unknown compounds in non-targeted analyses. nih.gov

Table 2: Exact Mass Determination of trans-(-)-Octahydrocoumarin by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Theoretical Monoisotopic Mass | 154.09938 Da |

| Hypothetical Measured Mass | 154.09916 Da |

| Mass Error | -1.4 ppm |

| Confidence in Formula | High |

Chiroptical Spectroscopy for Absolute Configuration Determination

As a chiral molecule, determining the absolute configuration of the stereocenters in trans-(-)-Octahydrocoumarin is essential. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are perfectly suited for this purpose. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions. researchgate.net For trans-(-)-Octahydrocoumarin, the key chromophore is the lactone carbonyl group (C=O). The n→π* electronic transition of this group is particularly sensitive to its chiral environment.

The resulting ECD spectrum displays positive or negative bands (Cotton effects) whose signs are directly related to the spatial arrangement of the atoms around the chromophore. lew.ro By comparing the experimental ECD spectrum of an unknown sample to a reference spectrum or to spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. lew.ronih.govrsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. nih.govrsc.orgru.nl VCD provides a more detailed fingerprint of the molecule's stereochemistry, as it probes the chirality associated with multiple vibrational modes throughout the structure. nih.govnih.gov

A VCD spectrum of trans-(-)-Octahydrocoumarin would show characteristic bands, particularly for the C=O stretching and C-O stretching vibrations of the lactone ring, as well as C-H bending modes. The sign and intensity of these VCD bands are highly dependent on the molecule's absolute configuration. ru.nlmdpi.com Computational modeling is almost always used in conjunction with experimental VCD to interpret the complex spectra and provide a confident assignment of the absolute stereostructure. nih.gov

Table 3: Key Vibrational Modes for VCD Analysis of trans-(-)-Octahydrocoumarin

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected VCD Signal |

| C=O Stretch | 1730-1750 | Strong, sign dependent on configuration |

| C-O-C Stretch | 1150-1250 | Moderate, informative for ring conformation |

| CH₂ Bending/Wagging | 1200-1450 | Complex pattern, provides rich structural data |

X-ray Crystallography and Diffraction Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov It provides an unambiguous determination of bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration. nih.gov

The process involves growing a high-quality single crystal of trans-(-)-Octahydrocoumarin, which can be a significant challenge. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The data allows for the construction of an electron density map, from which the exact position of each atom in the crystal lattice is determined. This technique provides the most comprehensive and accurate structural information possible for a molecule. nih.govbohrium.com

Table 4: Hypothetical Crystallographic Data for trans-(-)-Octahydrocoumarin

| Parameter | Description |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution | e.g., < 1.0 Å |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Advanced Chromatographic Separation and Isolation Methodologies

The isolation and purification of trans-(-)-Octahydrocoumarin, particularly its separation from other stereoisomers (enantiomers and diastereomers), requires advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of a compound, leading to their separation. For lactones like octahydrocoumarin, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective. By carefully selecting the CSP and optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), baseline separation of the enantiomers can be achieved, allowing for the isolation of the pure trans-(-)-isomer.

Table 5: Illustrative Chiral HPLC Method for Octahydrocoumarin Isomers

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Hexane / Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Polarimeter |

| Outcome | Separation of trans-(-), trans-(+), and cis- isomers |

Gas Chromatography (GC) for Isomeric Separation and Quantification

Gas chromatography is a well-established technique for the separation of volatile and thermally stable compounds. For the analysis of chiral molecules like octahydrocoumarin, the use of chiral stationary phases (CSPs) is essential to achieve enantiomeric resolution. Cyclodextrin-based CSPs are particularly effective for the separation of chiral lactones. These CSPs are macrocyclic oligosaccharides that form inclusion complexes with the analytes, and the differing stability of the diastereomeric complexes formed with each enantiomer leads to their separation.

Detailed research findings have demonstrated the successful separation of various δ-lactones using cyclodextrin-based capillary GC columns. For instance, columns such as the Rt-βDEXsm, which incorporates a derivatized β-cyclodextrin, have shown excellent enantioselectivity for a wide range of chiral compounds, including lactones. The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers of octahydrocoumarin and the chiral selector of the stationary phase. The subtle differences in the spatial arrangement of the atoms in the trans-(-)- and trans-(+)-enantiomers result in different interaction energies with the chiral stationary phase, leading to different retention times and, consequently, their separation.

For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide both quantitative data and structural information, aiding in the unequivocal identification of the isomers based on their mass spectra. Method validation for quantitative analysis typically involves establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Below is an interactive data table illustrating a typical gas chromatographic separation of octahydrocoumarin isomers.

| Isomer | Retention Time (min) | Resolution (Rs) |

| trans-(-)-Octahydrocoumarin | 25.2 | - |

| trans-(+)-Octahydrocoumarin | 25.9 | 2.1 |

Table 1: Illustrative Gas Chromatography data for the isomeric separation of trans-Octahydrocoumarin. The resolution value (Rs) indicates the degree of separation between the two peaks, with a value ≥ 1.5 generally considered as baseline separation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale Separation

High-Performance Liquid Chromatography is a versatile and powerful technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the chiral separation of lactones like octahydrocoumarin, HPLC with polysaccharide-based chiral stationary phases is a widely adopted and effective approach. Columns such as Chiralcel OD-H, which features cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, have demonstrated broad applicability for the resolution of racemic mixtures of various compound classes, including lactones.

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. The helical structure of the polysaccharide derivative creates chiral grooves where the enantiomers can interact differently, leading to their separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for optimizing the separation.

Analytical Scale Separation

On an analytical scale, HPLC is used for the identification and quantification of the enantiomers of octahydrocoumarin. A UV detector is commonly employed for detection, as the lactone functional group exhibits UV absorbance. The method can be validated to ensure its accuracy and precision for quantitative purposes.

Preparative Scale Separation

A significant advantage of HPLC is its scalability. Analytical methods can be transferred to a preparative scale to isolate larger quantities of pure enantiomers. This is particularly important for further studies, such as determining the specific biological activity of each isomer. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to maximize throughput while maintaining sufficient resolution to obtain the desired purity of each enantiomer.

The following interactive data tables provide illustrative results for both analytical and preparative HPLC separations of trans-(-)-Octahydrocoumarin.

| Scale | Compound | Retention Time (min) | Purity (%) |

| Analytical | trans-(-)-Octahydrocoumarin | 10.4 | 99.8 |

| Analytical | trans-(+)-Octahydrocoumarin | 11.6 | 99.7 |

Table 2: Representative analytical HPLC data for the separation of trans-Octahydrocoumarin enantiomers.

| Scale | Compound | Loading (mg/injection) | Collected Fraction Purity (%) |

| Preparative | trans-(-)-Octahydrocoumarin | 100 | >99.5 |

| Preparative | trans-(+)-Octahydrocoumarin | 100 | >99.5 |

Table 3: Example of preparative HPLC data for the purification of trans-Octahydrocoumarin enantiomers.

Computational Chemistry and Molecular Modeling Frameworks

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a protein's binding site.

Prediction of Binding Modes and Affinities with Receptor Targets

Molecular docking simulations could be employed to predict the binding mode and estimate the binding affinity of trans-(-)-octahydrocoumarin with various biological receptor targets. The process would involve preparing a 3D structure of trans-(-)-octahydrocoumarin and docking it into the active site of a target protein. The simulation would generate various possible binding poses, which are then scored based on factors like intermolecular forces, providing a theoretical estimation of the binding strength.

Currently, there are no specific studies in the available literature that detail the binding modes and affinities of trans-(-)-octahydrocoumarin with specific receptor targets.

Investigation of Inhibitory Potential against Enzymes (e.g., Butyrylcholinesterase)

Coumarin (B35378) derivatives have been identified as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govnih.gov Molecular docking could be a valuable tool to investigate the inhibitory potential of trans-(-)-octahydrocoumarin against BChE. Such a study would involve docking the compound into the active site of BChE to identify key interactions with amino acid residues.

While numerous studies have performed docking of various coumarin derivatives with BChE, specific computational investigations into the inhibitory potential of trans-(-)-octahydrocoumarin against this enzyme are not readily found in the existing literature. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the observation of how a system's properties evolve over time, providing a more dynamic picture of molecular interactions than static docking models.

For trans-(-)-octahydrocoumarin, MD simulations could be utilized to study its conformational flexibility and the stability of its interaction with a protein target over time. If a promising binding pose were identified through molecular docking, an MD simulation could reveal how the ligand and protein adjust to each other and the stability of the key interactions. This would provide a more realistic and detailed understanding of the binding dynamics.

At present, specific molecular dynamics simulation studies focused on the conformational analysis and binding dynamics of trans-(-)-octahydrocoumarin are not available in the scientific literature.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular orbital energies, electron density distribution, and reactivity.

Prediction of Electronic Structure and Reactivity

DFT calculations could be applied to trans-(-)-octahydrocoumarin to predict its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Such calculations would provide a fundamental understanding of the molecule's electronic properties.

While DFT is a common method for studying coumarin derivatives, specific studies detailing the electronic structure and reactivity of trans-(-)-octahydrocoumarin are not found in the available research. nih.gov

Conformational Energy Landscape Mapping

Quantum chemical calculations can be used to map the conformational energy landscape of a molecule. For trans-(-)-octahydrocoumarin, this would involve calculating the relative energies of different possible conformations to identify the most stable structures. This information is crucial for understanding its behavior in biological systems and for more accurate molecular docking and dynamics studies.

Detailed conformational energy landscape mapping for trans-(-)-octahydrocoumarin using quantum chemical methods has not been specifically reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

For an analogue series of Octahydrocoumarin, trans-(-)-, a QSAR study would involve calculating a variety of molecular descriptors. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields) descriptors. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

Studies on other coumarin derivatives have successfully employed QSAR to elucidate the structural requirements for various biological activities, including anticancer and antioxidant effects. researchgate.netnih.gov For example, a QSAR model for antioxidant coumarins revealed that the fused benzene (B151609) ring and the oxygen atom of the pyran ring are key pharmacophoric features for activity. nih.govmdpi.com

A hypothetical QSAR model for a series of Octahydrocoumarin, trans-(-)- analogues might be represented by an equation like the following:

log(1/IC50) = 0.75 * (logP) - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 2.89

This equation would suggest that biological activity (expressed as the inverse logarithm of the half-maximal inhibitory concentration, IC50) is positively correlated with the lipophilicity (logP) and dipole moment, and negatively correlated with the molecular volume. Such a model would be invaluable for designing new analogues with potentially enhanced potency.

The predictive power of a QSAR model is typically assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov

The table below provides a hypothetical example of data used in a QSAR study for a series of Octahydrocoumarin, trans-(-)- analogues.

| Compound | logP | Molecular Volume (ų) | Dipole Moment (Debye) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| Analogue 1 | 2.1 | 150.5 | 2.5 | 10.2 | 10.5 |

| Analogue 2 | 2.5 | 155.2 | 2.8 | 8.5 | 8.7 |

| Analogue 3 | 1.8 | 148.9 | 2.2 | 12.1 | 11.9 |

| Analogue 4 | 2.8 | 160.1 | 3.1 | 6.3 | 6.5 |

This table is for illustrative purposes only, representing the type of data that would be generated and analyzed in a QSAR study.

Biological Activity Investigations and Molecular Interaction Studies

Antioxidant Activity Mechanisms and Radical Scavenging Properties

Coumarins, as a broad class of compounds, are recognized for their antioxidant properties. sysrevpharm.org Their ability to scavenge free radicals is a key aspect of this activity. The mechanism often involves the donation of a hydrogen atom to a free radical, which in turn neutralizes the radical and terminates the chain reaction of oxidation. mdpi.com The effectiveness of coumarin (B35378) derivatives as antioxidants is often linked to the substitution pattern on the coumarin ring. nih.gov

The radical scavenging activity of coumarin derivatives has been investigated against various radical species. nih.gov The process can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the thermodynamically plausible mechanisms of radical scavenging. nih.gov For some coumarin-hydroxybenzohydrazide hybrids, it has been found that all three mechanisms are in competition. nih.gov

While the general class of coumarins has demonstrated significant antioxidant potential, specific studies detailing the antioxidant mechanisms and radical scavenging properties of trans-(-)-octahydrocoumarin are not extensively documented in the reviewed literature. However, the foundational knowledge of coumarin chemistry suggests that its saturated ring system would influence its electron-donating capabilities, a key factor in antioxidant activity.

Antimicrobial Efficacy Against Microbial Strains (e.g., Bacteria, Fungi)

Coumarin derivatives have shown a wide spectrum of antimicrobial activities. researchgate.net Numerous synthetic coumarin derivatives have been developed and tested against various bacterial and fungal strains, with some exhibiting potent inhibitory effects. nih.govnih.gov For instance, certain coumarin-pyrazole derivatives have displayed low minimum inhibitory concentrations (MICs) against Bacillus pumilus. nih.gov Similarly, other derivatives have shown significant activity against Staphylococcus faecalis, in some cases exceeding the efficacy of penicillin G. nih.gov

The introduction of different functional groups to the coumarin scaffold can significantly modulate its antimicrobial properties. For example, the presence of a trifluoromethyl group or a methylthio group has been shown to enhance activity against specific microbial strains. nih.gov The incorporation of a triazole ring into coumarin structures has also been a successful strategy in developing compounds with increased antimicrobial potency. mdpi.com

While the broader family of coumarins has been extensively studied for antimicrobial effects, specific data on the efficacy of trans-(-)-octahydrocoumarin against particular bacterial and fungal strains is limited in the available research.

Anti-Leishmanial Potential and Putative Target Identification via Computational Approaches

Leishmaniasis is a significant global health issue, and there is an urgent need for new therapeutic agents. nih.gov Coumarins have emerged as a promising class of compounds with potential anti-leishmanial activity. researchgate.netnih.gov Both naturally occurring and synthetic coumarins have been investigated for their efficacy against Leishmania species. nih.gov

Computational screening and in-silico studies have been utilized to identify coumarin derivatives with potential anti-leishmanial properties. nih.gov These computational approaches help in predicting the interaction of the compounds with potential parasitic targets. For example, in one study, a set of coumarin derivatives was screened computationally, and five compounds were selected for further in-vitro testing against Leishmania major. nih.gov Of these, one compound, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate, demonstrated notable anti-leishmanial activity both in vitro and in vivo. nih.gov

The structural features of coumarin derivatives, such as the number and position of prenyl groups and the presence of hydroxyl groups, have been identified as important for their anti-leishmanial activity. nih.gov While these studies highlight the potential of the coumarin scaffold, specific investigations into the anti-leishmanial activity of trans-(-)-octahydrocoumarin and its putative targets through computational methods are not prominently featured in the reviewed literature.

In Vitro Enzyme Inhibition Studies (e.g., Cholinesterases, β-Glucuronidase)

Coumarin derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and β-glucuronidase. The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. Studies on coumarin-chalcone hybrids have shown that these compounds can exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Computational docking studies have helped to elucidate the binding interactions of these inhibitors with the active sites of the enzymes. nih.gov

β-Glucuronidase is an enzyme whose activity is implicated in certain pathological conditions, and its inhibition is a target for therapeutic intervention. nih.gov Several synthesized coumarin derivatives have been screened for their in vitro inhibitory activity against β-glucuronidase. nih.gov The results of these studies indicate that the inhibitory activity of coumarins is highly dependent on the nature and position of substituents on the coumarin skeleton. nih.gov For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one has been identified as an effective inhibitor of β-glucuronidase. nih.gov

While the broader class of coumarins has shown promise as enzyme inhibitors, specific data on the in vitro inhibition of cholinesterases and β-glucuronidase by trans-(-)-octahydrocoumarin is not extensively detailed.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of coumarin derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the coumarin scaffold influence its biological effects and for the rational design of more potent and selective compounds.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.gov Chiral drugs can exist as enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov

The degree of saturation in the ring system of a molecule can significantly alter its biological properties. The saturation of the coumarin ring system to form octahydrocoumarin results in a more flexible, non-planar structure compared to the rigid, planar aromatic coumarin. This change in conformation can affect how the molecule binds to biological targets.

Furthermore, the nature and position of substituents on the coumarin ring are critical determinants of biological activity. SAR studies on various coumarin derivatives have consistently shown that the presence of specific functional groups can enhance or diminish their pharmacological effects. For instance, in the context of β-glucuronidase inhibition, the presence of hydroxyl and chloro groups on the coumarin skeleton was found to be important for activity. nih.gov Similarly, for antimicrobial activity, the addition of different substituents can lead to compounds with varying efficacy against different microbial strains. nih.gov While these general principles of SAR are well-established for the coumarin class, specific and comprehensive SAR studies detailing the impact of ring saturation and substituent effects for the trans-(-)-octahydrocoumarin scaffold are not extensively covered in the available scientific literature.

Comparative Analysis with Aromatic Coumarin Derivatives

The biological activity and molecular interaction profile of trans-(-)-Octahydrocoumarin are best understood through a comparative analysis with its aromatic coumarin counterparts. The fundamental structural difference—the saturation of the fused benzene (B151609) ring in octahydrocoumarin to form a cyclohexane (B81311) ring—profoundly alters the molecule's physicochemical properties, geometry, and potential for biological interactions.

Aromatic coumarins, which feature a benzo-α-pyrone core, represent a vast class of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticoagulant effects. researchgate.netnih.govbenthamscience.com The biological activities of these derivatives are intrinsically linked to the planar, electron-rich aromatic ring. chemmethod.com This aromatic system is often essential for the molecule's mechanism of action, participating in crucial binding interactions with biological targets. researchgate.net

In stark contrast, trans-(-)-Octahydrocoumarin lacks this aromatic system. The fused benzene ring is replaced by a saturated, non-planar cyclohexane ring, which introduces significant conformational flexibility. This structural divergence leads to a fundamentally different basis for potential biological activity.

Structural, Physicochemical, and Molecular Interaction Differences

The primary distinctions and their implications for molecular interactions are summarized in the tables below. The planar and electron-rich nature of the aromatic coumarin scaffold allows for specific types of non-covalent interactions that are impossible for the saturated, flexible scaffold of trans-(-)-Octahydrocoumarin.

| Property | Aromatic Coumarin Derivatives | trans-(-)-Octahydrocoumarin |

|---|---|---|

| Core Structure | Benzo-α-pyrone (fused benzene and pyrone rings) chemmethod.com | Decahydro-2H-chromen-2-one (fused cyclohexane and pyrone rings) |

| Aromaticity | Aromatic; contains a delocalized π-electron system across the benzene ring. jmchemsci.com | Non-aromatic; consists entirely of sp³ hybridized carbons in the carbocyclic ring. |

| Molecular Geometry | Rigid and highly planar due to the fused aromatic ring. | Non-planar and conformationally flexible (e.g., chair conformations for the cyclohexane ring). |

| Electronic Nature | Electron-rich π-system capable of engaging in electronic interactions. jmchemsci.com | Lacks a delocalized π-system; interactions are primarily based on shape and electrostatics of the sigma framework. |

The consequences of these structural differences on the types of interactions each molecule can form with biological targets like enzymes and receptors are significant.

| Interaction Type | Aromatic Coumarin Derivatives | trans-(-)-Octahydrocoumarin |

|---|---|---|

| π-π Stacking | Commonly observed; crucial for binding to aromatic residues (e.g., Tyrosine, Phenylalanine) in protein active sites. nih.govnih.gov | Not possible due to the absence of an aromatic π-system. |

| Cation-π Interactions | Possible interaction between the electron-rich aromatic ring and cationic sites on a receptor. | Not possible. |

| Hydrophobic Interactions | The planar aromatic surface engages in hydrophobic interactions. nih.gov | The three-dimensional, saturated ring system engages in hydrophobic and van der Waals interactions based on shape complementarity. |

| Hydrogen Bonding | The lactone carbonyl is a primary hydrogen bond acceptor. Substituents on the aromatic ring can also act as donors or acceptors. | The lactone carbonyl remains a hydrogen bond acceptor. The potential for other interactions depends on substituents on the saturated ring. |

Implications for Biological Activity

The wide range of biological activities reported for aromatic coumarins is heavily dependent on the substitution patterns on the benzopyrone core. nih.gov Structure-activity relationship (SAR) studies frequently highlight the importance of substituents at positions C3, C4, and C7 of the aromatic ring for modulating potency and selectivity. nih.govmdpi.com For instance, molecular docking studies of coumarin hybrids as inhibitors for enzymes like acetylcholinesterase have shown that the coumarin residue often binds through hydrophobic and π-stacking interactions. nih.gov Similarly, the activity of coumarin derivatives as aromatase inhibitors involves the coumarin ring filling a hydrophobic pocket and forming key hydrogen bonds. nih.gov

For trans-(-)-Octahydrocoumarin, this extensive body of SAR is not applicable. Its potential biological activity would not be governed by the electronic effects of substituents on an aromatic ring but rather by its distinct three-dimensional shape, stereochemistry, and its ability to fit into binding sites where hydrophobic and van der Waals forces are predominant. The loss of the planar aromatic scaffold means that trans-(-)-Octahydrocoumarin is unlikely to be active against targets that rely on π-π stacking for ligand recognition. However, its flexible and more complex 3D structure could potentially allow it to interact with targets that are inaccessible to the rigid, planar aromatic coumarins. While aromatic coumarins derive their functionality from a well-established pharmacophore, the biological potential of trans-(-)-Octahydrocoumarin remains a distinct area of investigation, likely involving different biological targets and mechanisms of action.

Biosynthetic Pathways and Natural Product Discovery

Identification and Isolation from Microbial Sources

The quest for novel bioactive compounds has led researchers to explore the metabolic diversity of microorganisms. Fungi and bacteria, in particular, are prolific producers of secondary metabolites with a wide range of chemical structures and biological activities. The identification of trans-(-)-octahydrocoumarin from microbial sources underscores the potential of these organisms as chemical factories for valuable natural products.

Fungal Metabolite Discovery (e.g., Aspergillus terreus)

The genus Aspergillus is a well-known source of a diverse array of secondary metabolites. Aspergillus terreus, a filamentous fungus found in various environments, has been a subject of interest for natural product discovery. While comprehensive reviews of metabolites from A. terreus have cataloged numerous compounds, the specific isolation of trans-(-)-octahydrocoumarin has not been widely reported, indicating its potential rarity or the need for more targeted isolation techniques. However, related research has successfully identified novel octahydrocoumarin derivatives from marine-sourced Aspergillus terreus. For instance, a study on Aspergillus terreus F6-3, a fungus associated with the marine animal Johnius belengerii, led to the isolation of a new octahydrocoumarin derivative, (±)-asperterreinin A. mdpi.com This discovery highlights the capability of this fungal species to synthesize the core octahydrocoumarin scaffold. The isolation process typically involves cultivation of the fungus, followed by extraction of the culture broth and mycelium with organic solvents, and subsequent chromatographic separation to purify individual compounds. The structure of these isolated compounds is then elucidated using spectroscopic methods such as NMR and mass spectrometry.

Bacterial Metabolite Profiling (e.g., Bacillus velezensis)

Bacillus velezensis is a bacterium recognized for its potent biocontrol capabilities, which are largely attributed to its production of a wide spectrum of secondary metabolites, including lipopeptides and polyketides. nih.govmdpi.com While direct isolation of trans-(-)-octahydrocoumarin from Bacillus velezensis has not been explicitly documented in available literature, the metabolic potential of this bacterium suggests it could be a candidate for producing such compounds. Metabolite profiling of B. velezensis strains using techniques like liquid chromatography-mass spectrometry has revealed a rich chemical diversity. mdpi.com Given that the biosynthesis of lactones like octahydrocoumarin can be linked to fatty acid and polyketide pathways, which are active in Bacillus species, it is plausible that under specific culture conditions or through genetic engineering, B. velezensis could produce this or related lactones. Further research, including comprehensive metabolic profiling and genome mining for relevant biosynthetic gene clusters, would be necessary to confirm the presence of trans-(-)-octahydrocoumarin in the metabolic repertoire of Bacillus velezensis.

Occurrence in Terrestrial and Marine Plant Species

While the parent compound, coumarin (B35378), is widely distributed in the plant kingdom, the natural occurrence of trans-(-)-octahydrocoumarin in terrestrial and marine plants is not well-established. Some sources suggest that octahydrocoumarin may not be naturally available and is primarily synthesized chemically. However, the vast and underexplored chemical diversity of the plant world means its presence in some species cannot be entirely ruled out.

Marine algae, for instance, are known to produce a wide variety of secondary metabolites, including lactones, to adapt to their specific environments. These compounds can have diverse ecological roles and potential applications. Similarly, terrestrial plants are a rich source of natural products. The biosynthesis of coumarins in plants is well-documented, proceeding through the phenylpropanoid pathway. It is conceivable that downstream modifications of common coumarin precursors could lead to the formation of saturated derivatives like octahydrocoumarin, though evidence for this is currently lacking.

Proposed Biosynthetic Routes and Precursor Utilization

The biosynthesis of trans-(-)-octahydrocoumarin is proposed to originate from the fatty acid pathway. This is supported by natural product databases that classify it as a lactone derived from fatty esters. The general biosynthetic scheme for lactones in microorganisms often involves the hydroxylation of a fatty acid, followed by chain shortening through the β-oxidation pathway, and subsequent spontaneous or enzyme-catalyzed lactonization.

A plausible biosynthetic route for trans-(-)-octahydrocoumarin could involve the following key steps:

Initiation: The biosynthesis would likely start with a common fatty acid precursor.

Cyclization and Functionalization: A key step would be the formation of the cyclohexane (B81311) ring system, which could potentially be derived from a cyclic fatty acid precursor or through a cyclization reaction of a linear polyketide chain.

Hydroxylation: A specific hydroxyl group would be introduced at a position that, after chain shortening, would lead to the formation of the δ-valerolactone ring.

β-Oxidation: The fatty acid chain would then be shortened through rounds of β-oxidation until the hydroxyl group is in the appropriate position for lactonization.

Lactonization: The final step would be an intramolecular esterification reaction, where the hydroxyl group attacks the carbonyl group of the carboxylic acid, forming the stable six-membered lactone ring of the octahydrocoumarin core.

The stereochemistry of the final product, trans-(-)-octahydrocoumarin, would be determined by the specific enzymes involved in the hydroxylation and reduction steps of the pathway.

Genetic and Enzymatic Basis of Natural Production

The genetic and enzymatic machinery responsible for the natural production of trans-(-)-octahydrocoumarin has not been specifically elucidated. However, based on the proposed biosynthetic pathway, it is highly probable that a set of genes encoding for enzymes involved in fatty acid metabolism and modification are responsible.

Key Enzyme Classes and Corresponding Genes:

Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of a wide range of natural products, including many lactones. A Type I PKS could potentially be involved in the formation of the carbon backbone of octahydrocoumarin. The genes encoding for these PKSs are often found in large gene clusters.

Fatty Acid Synthases (FASs): These enzymes are central to the production of fatty acid precursors.

Hydroxylases: Cytochrome P450 monooxygenases or other hydroxylases would be required to introduce the hydroxyl group at a specific position on the fatty acid chain.

β-Oxidation Pathway Enzymes: A suite of enzymes including acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases would be responsible for the shortening of the fatty acid chain.

Lactonizing Enzymes (Lactonases): While lactonization can occur spontaneously, specific enzymes may be involved in catalyzing this final ring-closing step to ensure efficiency and stereoselectivity.

Chemical Transformations, Derivatization, and Applications in Organic Synthesis

Derivatization Strategies for Enhancing Bioactivity or Synthetic Utility

While specific derivatization strategies for enhancing the bioactivity of trans-(-)-Octahydrocoumarin are not extensively detailed in publicly available literature, general principles of lactone chemistry can be applied. The primary sites for derivatization include the lactone ring and the cyclohexane (B81311) backbone.

Lactone Ring Modifications:

Aminolysis: Reaction with amines can open the lactone ring to form chiral amino alcohols. The specific amine used can introduce a wide variety of functional groups, potentially leading to compounds with altered biological activities.

Reduction: Reduction of the lactone carbonyl group can yield the corresponding diol, which can serve as a precursor for further synthetic transformations.

Grignard and Organolithium Reactions: The addition of organometallic reagents to the lactone can lead to the formation of diols with the introduction of a new carbon-carbon bond.

Cyclohexane Backbone Modifications:

Functionalization of the saturated carbocyclic ring is more challenging but can be achieved through various C-H activation strategies or by starting from a more functionalized precursor. These modifications could introduce substituents that modulate the molecule's lipophilicity, polarity, and steric profile, all of which can influence its biological interactions.

Reaction Kinetics and Thermodynamics of Chemical Transformations

Ring-opening reactions are generally thermodynamically favorable due to the release of ring strain, although the six-membered lactone ring in octahydrocoumarin is relatively stable. The stereochemistry of the trans-fused ring system can influence the accessibility of the carbonyl group to incoming nucleophiles, potentially affecting reaction rates compared to its cis-isomer or simpler monocyclic lactones.

Utility as a Chiral Building Block and Synthetic Intermediate

The inherent chirality of trans-(-)-Octahydrocoumarin makes it an attractive chiral building block in organic synthesis. nih.gov Enantiomerically pure starting materials are highly valuable for the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The trans-decalin-like core of octahydrocoumarin provides a rigid scaffold that can be used to control the spatial arrangement of functional groups in a target molecule.

As a synthetic intermediate, the lactone can be transformed into a variety of other functional groups. For instance, hydrolysis of the lactone yields the corresponding hydroxy acid, which can then be further manipulated. The chiral centers present in the molecule can be used to direct the stereochemical outcome of subsequent reactions, a key principle in asymmetric synthesis.

Development of Novel Analogues with Modified Skeletal Structures

The development of novel analogues of trans-(-)-Octahydrocoumarin with modified skeletal structures is an area of interest for exploring new chemical space and potential biological activities. Modifications could involve:

Ring Size Variation: Expanding or contracting the lactone or the cyclohexane ring could lead to novel scaffolds with different conformational properties.

Heteroatom Incorporation: Replacing one or more carbon atoms in the cyclohexane ring with heteroatoms such as nitrogen or oxygen could significantly alter the molecule's properties, leading to new classes of heterocyclic compounds. For example, the synthesis of thiocoumarins, where the oxygen in the pyran ring is replaced by sulfur, has been explored for various applications. nih.gov

Annulation: Fusing additional rings onto the octahydrocoumarin framework can create more complex and rigid structures, potentially leading to compounds with high specificity for biological targets.

The synthesis of such analogues often requires multi-step synthetic sequences, starting from readily available precursors and employing modern synthetic methodologies.